5-Amino-6-fluoropicolinonitrile
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Overview
Description
5-Amino-6-fluoropicolinonitrile is a heterocyclic organic compound with the molecular formula C6H4FN3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5th position and a fluorine atom at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-fluoropicolinonitrile typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines under basic conditions.
Nitrile Formation: The nitrile group is generally introduced through a cyanation reaction, which can be performed using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-fluoropicolinonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-6-fluoropicolinonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoropicolinonitrile involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
5-Chloro-6-fluoropicolinonitrile: Similar structure with a chlorine atom instead of an amino group.
5-Amino-6-chloropicolinonitrile: Similar structure with a chlorine atom instead of a fluorine atom.
5-Amino-6-methylpicolinonitrile: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness: 5-Amino-6-fluoropicolinonitrile is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-amino-6-fluoropyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHUXAROJJQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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